
tert-Butyl ((4-bromo-7-chloro-2,3-dihydrobenzofuran-5-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((4-bromo-7-chloro-2,3-dihydrobenzofuran-5-yl)methyl)carbamate is an organic compound with a complex structure that includes a benzofuran ring substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((4-bromo-7-chloro-2,3-dihydrobenzofuran-5-yl)methyl)carbamate typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of bromine and chlorine substituents. The final step involves the formation of the carbamate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((4-bromo-7-chloro-2,3-dihydrobenzofuran-5-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzofuran derivatives .
Scientific Research Applications
tert-Butyl ((4-bromo-7-chloro-2,3-dihydrobenzofuran-5-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((4-bromo-7-chloro-2,3-dihydrobenzofuran-5-yl)methyl)carbamate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl ((5-bromo-7-chloro-2,3-dihydrobenzofuran-2-yl)methyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
- 4-tert-Butylbenzyl bromide
Uniqueness
tert-Butyl ((4-bromo-7-chloro-2,3-dihydrobenzofuran-5-yl)methyl)carbamate is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H17BrClNO3 |
|---|---|
Molecular Weight |
362.64 g/mol |
IUPAC Name |
tert-butyl N-[(4-bromo-7-chloro-2,3-dihydro-1-benzofuran-5-yl)methyl]carbamate |
InChI |
InChI=1S/C14H17BrClNO3/c1-14(2,3)20-13(18)17-7-8-6-10(16)12-9(11(8)15)4-5-19-12/h6H,4-5,7H2,1-3H3,(H,17,18) |
InChI Key |
KSNQEYNLQMIREK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C2C(=C1Br)CCO2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


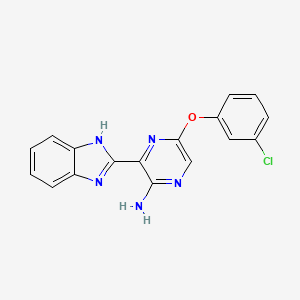
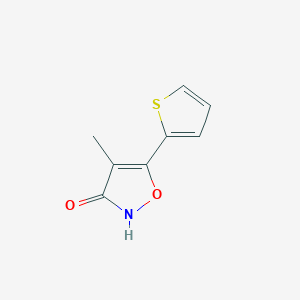
![6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol](/img/structure/B13944391.png)
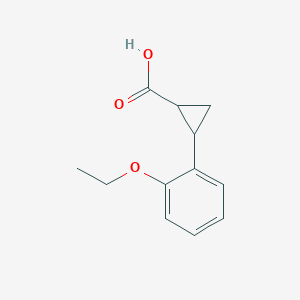

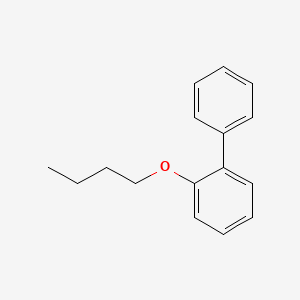
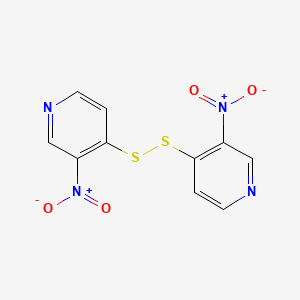

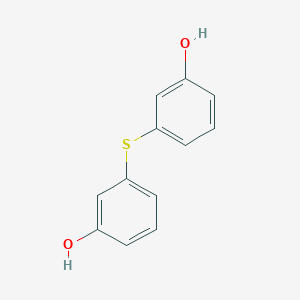
![1-[2-(Methylamino)-4-pyridinyl]ethanone](/img/structure/B13944424.png)
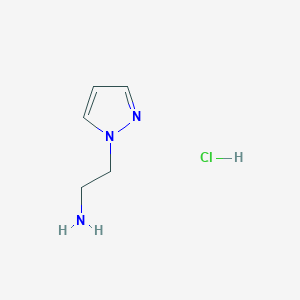
![tert-Butyl 7-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13944436.png)
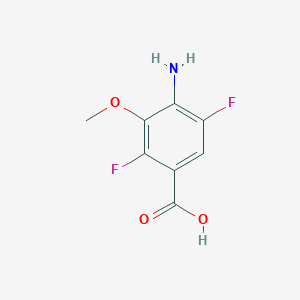
![5-[(2-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B13944450.png)
